p-Toluquinone

Catalog No.
S605589
CAS No.
553-97-9
M.F
C7H6O2
M. Wt
122.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Toluquinone

CAS Number

553-97-9

Product Name

p-Toluquinone

IUPAC Name

2-methylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C7H6O2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3

InChI Key

VTWDKFNVVLAELH-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C=CC1=O

Solubility

Slightly soluble in water; soluble in ethanol and ether
Very sol in acetone, ethyl acetate, alcohol, ether, and benzene; soluble in hot wate

Synonyms

2-methyl-1,4-benzoquinone, 2-methyl-p-benzoquinone, methyl-p-benzoquinone, toluquinone

Canonical SMILES

CC1=CC(=O)C=CC1=O

Organic Chemistry and Material Science

  • Organic synthesis: p-Toluquinone serves as a versatile building block for the synthesis of various organic molecules, including pharmaceuticals, dyes, and polymers. Its reactive carbonyl groups enable participation in diverse chemical reactions like aldol condensations and Diels-Alder cycloadditions [].
  • Redox reactions: Due to its readily accessible quinone/hydroquinone redox couple, p-toluquinone finds use in studying electron transfer processes in solution and at interfaces. This property makes it relevant in research areas like solar cell development and battery technology.
  • Polymerization: p-Toluquinone can act as a crosslinking agent in the formation of certain polymers, enhancing their mechanical properties and thermal stability [].

Biological and Biomedical Research

  • Antioxidant and free radical scavenging: p-Toluquinone exhibits antioxidant properties, potentially mitigating cellular damage caused by reactive oxygen species. Research explores its potential role in alleviating oxidative stress-related conditions like neurodegenerative diseases [].
  • Antimicrobial activity: Studies suggest that p-toluquinone possesses antimicrobial activity against various bacteria and fungi. This property makes it a potential candidate for the development of novel disinfectants and antimicrobial agents [].
  • Enzyme inhibition: p-Toluquinone can inhibit the activity of specific enzymes, making it a valuable tool for studying enzyme function and potential drug development strategies [].

p-Toluquinone is an organic compound with the chemical formula C₇H₆O₂, specifically classified as a 1,4-benzoquinone. It features a methyl group attached to the para position of the quinone structure, making it a derivative of benzoquinone. This compound appears as a yellow crystalline solid and is known for its strong oxidizing properties, which contribute to its various applications in organic synthesis and biological systems. Its molecular structure includes two carbonyl groups (C=O) that are critical for its reactivity and interactions with other molecules .

The primary mechanism of action of p-Toluquinone is attributed to its ability to undergo redox reactions. It can act as an oxidizing agent, accepting electrons from other molecules []. This property makes it useful in various applications, including:

  • Free Radical Scavenger: p-Toluquinone can scavenge free radicals, which are reactive oxygen species that can damage cells. This potential makes it a candidate for research in antioxidant therapies.

p-Toluquinone is a mild irritant and can cause skin and eye irritation upon contact. It is also considered a suspected mutagen and may be harmful if inhaled or ingested.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling p-Toluquinone.
  • Work in a well-ventilated area to avoid inhalation.
  • Wash hands thoroughly after handling the compound.

  • Nucleophilic Addition: p-Toluquinone can react with nucleophiles, leading to the formation of various substituted derivatives. For instance, reactions with amines yield amino-substituted quinones .
  • Cycloaddition: It can participate in 1,3-dipolar cycloadditions with diazomethane, producing cycloadducts that have been characterized through X-ray crystallography .
  • Redox Reactions: As a strong oxidizing agent, p-Toluquinone can facilitate redox reactions, including the oxidation of alcohols to carbonyl compounds and the reduction of other quinones.

p-Toluquinone exhibits significant biological activity, particularly in antimicrobial applications. Studies have shown that when combined with blue light, it effectively inactivates bacteria such as Escherichia coli, demonstrating a synergistic bactericidal effect that enhances its safety profile . Additionally, it has been noted for its potential role in oxidative stress-related pathways in cells, indicating possible implications for cancer research and therapy.

p-Toluquinone has diverse applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Antimicrobial Agents: Due to its bactericidal properties, it is explored as a potential disinfectant or preservative in medical and food applications.
  • Dyes and Pigments: The compound is utilized in dye manufacturing due to its vibrant color and stability.

Research into the interactions of p-toluquinone has revealed its role in biological systems. It interacts with cellular components and can modify proteins through oxidative mechanisms. These interactions are crucial for understanding its biological effects, particularly in the context of oxidative stress and potential therapeutic applications

Several compounds share structural similarities with p-toluquinone. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,4-BenzoquinoneSimple QuinoneLacks methyl substitution; more reactive than p-toluquinone.
2-Methyl-1,4-benzoquinoneMethylated QuinoneSimilar structure but differs in position of methyl group; has different reactivity patterns.
2,5-Dimethyl-1,4-benzoquinoneDimethylated QuinoneIncreased steric hindrance; alters reactivity compared to p-toluquinone.

p-Toluquinone's unique para-methyl substitution differentiates it from these compounds, influencing both its reactivity and biological activity. The presence of the methyl group enhances its stability while also affecting its interaction with nucleophiles compared to other quinones.

Physical Description

Yellow solid; [HSDB] Yellow, gold colored, or light green crystalline solid; [MSDSonline]

Color/Form

YELLOW PLATES OR NEEDLES
YELLOW LEAFLETS OR NEEDLES

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

122.036779430 g/mol

Monoisotopic Mass

122.036779430 g/mol

Heavy Atom Count

9

Density

1.08 @ 75.5 °C/4 °C

LogP

0.72 (LogP)
log Kow = 0.72

Melting Point

69 °C

UNII

VF06HB6AZN

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.03 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

553-97-9

Absorption Distribution and Excretion

QUINONE IS READILY ABSORBED FROM GASTROENTERIC TRACT & SC TISSUES. IT IS PARTIALLY EXCRETED UNCHANGED; BUT BULK IS ELIMINATED IN CONJUGATION WITH HEXURONIC, SULFURIC, & OTHER ACIDS. /1,4-BENZOQUINONE/

Metabolism Metabolites

YIELDS METHYLBENZOSEMIQUINONE IN ESCHERICHIA. YIELDS METHYLQUINOL IN PIG; IN PEA; AND IN DESULFOVIBRIO. /FROM TABLE/
Quinones (ie, 6,12-dione) have been shown to undergo oxidation-reduction cycles involving quinone, hydroquinone, and molecular oxygen, resulting in the formation of oxygen radicals and semiquinone radicals. /Quinones/

Wikipedia

2-methyl-1,4-benzoquinone

General Manufacturing Information

2,5-Cyclohexadiene-1,4-dione, 2-methyl-: ACTIVE

Analytic Laboratory Methods

Capillary GC/MS was used to detect 2-methyl-1,4-benzoquinone in wastewater from a petroleum refinary (unreported detection limit).

Interactions

WHEN 0.1% SOLN /IN BENZENE/ WAS.../PAINTED ON SKIN/, 41 MICE SURVIVED MORE THAN 200 DAYS, & 6 DEVELOPED SKIN PAPILLOMAS, 2 DEVELOPED SKIN CARCINOMAS & 10 DEVELOPED LUNG ADENOCARCINOMAS... OF 46 SURVIVING CONTROLS TREATED WITH BENZENE, 1 DEVELOPED SKIN PAPILLOMA, & 2 DEVELOPED LUNG ADENOCARCINOMAS... /1,4-BENZOQUINONE/

Dates

Modify: 2023-08-15

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